XLogP3 Lipophilicity Advantage Over Unsubstituted Thiophene and Thiazole Analogs
The target compound exhibits a computed XLogP3 of 1.1, which is 57% higher than the unsubstituted thiophen-3-yl analog (XLogP3 = 0.7, CID 49669781) and 120% higher than the 2-methylthiazol-4-yl analog (XLogP3 = 0.5, CID 52417130). This difference is attributable to the presence of the methyl group on the thiophene ring combined with the sulfur heteroatom, both of which increase molecular lipophilicity relative to the comparator heterocycles [1]. In drug discovery, an XLogP3 near 1.0 is considered favorable for balanced aqueous solubility and passive membrane diffusion, positioning the target compound closer to the optimal range (1–3) for oral bioavailability than its more hydrophilic analogs [2].
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.1 (PubChem-computed, XLogP3 3.0) |
| Comparator Or Baseline | Ethyl 4-oxo-4-((5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)amino)butanoate (CID 49669781): 0.7; Ethyl 4-((5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)amino)-4-oxobutanoate (CID 52417130): 0.5 |
| Quantified Difference | +0.4 log units (57% increase) vs. thiophene analog; +0.6 log units (120% increase) vs. thiazole analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) [1] |
Why This Matters
Higher lipophilicity predicts enhanced passive membrane permeability, which is critical for intracellular target engagement in cell-based assays and for achieving adequate oral absorption in preclinical pharmacokinetic studies.
- [1] National Center for Biotechnology Information. PubChem Compound Summaries: CID 71781000, CID 49669781, CID 52417130. Computed XLogP3-AA values. https://pubchem.ncbi.nlm.nih.gov/. Accessed 29 Apr. 2026. View Source
- [2] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. doi:10.1517/17460441003605098. View Source
